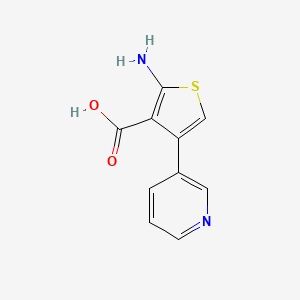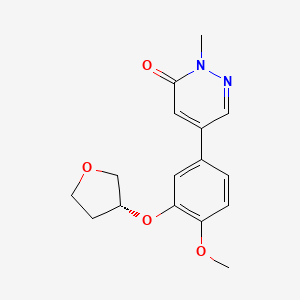
(r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “®-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one” is a chemical compound with a complex structure. Let’s break it down:
- The “r” in the name indicates the stereochemistry (specifically, the chirality) of the molecule.
- The compound contains a pyridazinone core, which is a heterocyclic ring system.
- Attached to the pyridazinone core are a 4-methoxyphenyl group and a tetrahydrofuranyl group.
- This compound may have potential biological activity due to its unique structure.
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically use organic synthesis techniques to construct complex molecules like this one.
- Industrial production methods would likely involve large-scale synthesis, optimization, and purification processes. These details would be proprietary and closely guarded by manufacturers.
Análisis De Reacciones Químicas
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups or alter the pyridazinone ring.
Reduction: Reduction reactions may reduce specific functional groups.
Substitution: Substituents on the phenyl or furanyl groups can be replaced.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), or transition metal catalysts.
- Major products would vary based on the reaction type and conditions.
Aplicaciones Científicas De Investigación
- Research on this compound is limited, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Biological Studies: Assessing its impact on cellular processes or receptors.
Materials Science: Exploring its use in materials with specific properties.
Agrochemicals: Investigating its potential as a pesticide or herbicide.
Industry: Developing novel synthetic routes for industrial production.
Mecanismo De Acción
- Unfortunately, the specific mechanism of action remains unknown due to limited research.
- Hypothetically, it could interact with cellular targets (e.g., enzymes, receptors) or affect signaling pathways.
Comparación Con Compuestos Similares
- Similar compounds might include other pyridazinones, phenyl-substituted heterocycles, or furanyl derivatives.
- Uniqueness lies in the combination of the pyridazinone core, the 4-methoxyphenyl group, and the tetrahydrofuranyl moiety.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
Propiedades
Fórmula molecular |
C16H18N2O4 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5-[4-methoxy-3-[(3R)-oxolan-3-yl]oxyphenyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H18N2O4/c1-18-16(19)8-12(9-17-18)11-3-4-14(20-2)15(7-11)22-13-5-6-21-10-13/h3-4,7-9,13H,5-6,10H2,1-2H3/t13-/m1/s1 |
Clave InChI |
QYBXXSKDBOTLAF-CYBMUJFWSA-N |
SMILES isomérico |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)O[C@@H]3CCOC3 |
SMILES canónico |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)OC3CCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
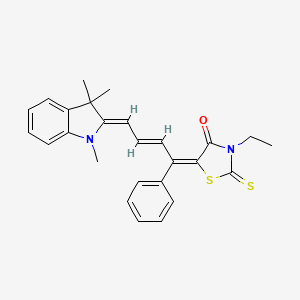
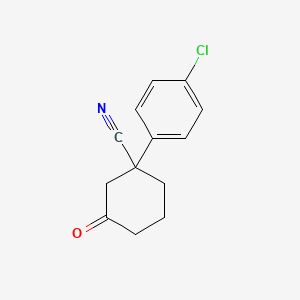



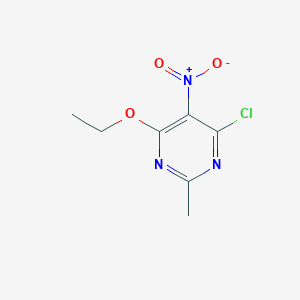
![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
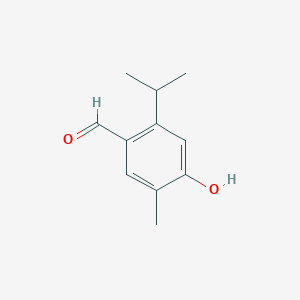
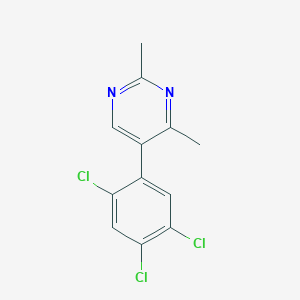

![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
